6-(Difluoromethyl)pyridin-3-amine hydrochloride
Overview
Description
6-(Difluoromethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7F2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)pyridin-3-amine hydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridin-3-amine using difluoromethylating agents under specific conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the efficiency and selectivity of the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-(Difluoromethyl)pyridin-3-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Chloromethyl)pyridin-3-amine: Contains a chloromethyl group instead of a difluoromethyl group.
6-(Methyl)pyridin-3-amine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 6-(Difluoromethyl)pyridin-3-amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(difluoromethyl)pyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)5-2-1-4(9)3-10-5;/h1-3,6H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAHLGAGIBHCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646152-50-2 | |
Record name | 3-Pyridinamine, 6-(difluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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